N1-(Naphthalen-1-yl)-N1-phenyloxalamide
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Overview
Description
N1-(Naphthalen-1-yl)-N1-phenyloxalamide is an organic compound that belongs to the class of oxalamides It features a naphthalene ring and a phenyl ring connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N1-phenyloxalamide typically involves the reaction of naphthalene-1-amine with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Naphthalene-1-amine+Phenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(Naphthalen-1-yl)-N1-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of naphthalene-1,4-dione and benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated naphthalene and phenyl derivatives.
Scientific Research Applications
N1-(Naphthalen-1-yl)-N1-phenyloxalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of N1-(Naphthalen-1-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(Naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl)naphthalene-1,4-diamine
- N1-(Naphthalen-1-yl)-N1,N4-diphenyl-N4-(3-(triphenylsilyl)phenyl)naphthalene-1,4-diamine
Uniqueness
N1-(Naphthalen-1-yl)-N1-phenyloxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C18H14N2O2 |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
N'-naphthalen-1-yl-N'-phenyloxamide |
InChI |
InChI=1S/C18H14N2O2/c19-17(21)18(22)20(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,19,21) |
InChI Key |
FTLUTWRIYQLLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C(=O)N |
Origin of Product |
United States |
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